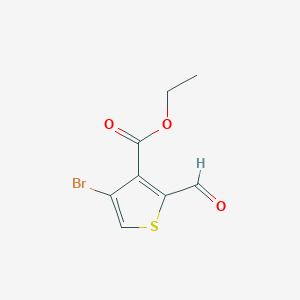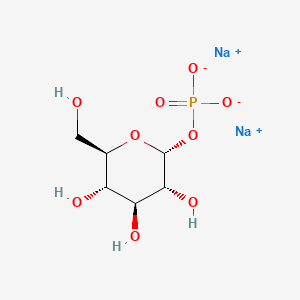
alpha-D-Glucose-1-phosphate Na2-salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Glucose-1-phosphate disodium: is a glucose molecule with a phosphate group attached to the first carbon atom. It is commonly used in biochemical research and has significant roles in metabolic pathways such as glycogenolysis and glycogenesis. This compound is often utilized in the study of carbohydrate metabolism and energy production within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Alpha-Glucose-1-phosphate disodium can be synthesized through the enzymatic conversion of glucose-1-phosphate using phosphoglucomutase. This enzyme catalyzes the transfer of a phosphate group from the first carbon to the sixth carbon, forming glucose-6-phosphate .
Industrial Production Methods: : Industrial production of alpha-D-Glucose-1-phosphate Na2-salt involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme phosphoglucomutase, which facilitates the conversion of glucose to glucose-1-phosphate. The resulting product is then purified and crystallized to obtain the disodium salt form .
Analyse Des Réactions Chimiques
Types of Reactions: : Alpha-Glucose-1-phosphate disodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid derivatives.
Reduction: It can be reduced to form deoxyglucose derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Gluconic acid derivatives.
Reduction: Deoxyglucose derivatives.
Substitution: Various substituted glucose derivatives.
Applications De Recherche Scientifique
Alpha-Glucose-1-phosphate disodium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a crucial role in studying metabolic pathways, particularly glycogen metabolism.
Medicine: It is used in the development of treatments for metabolic disorders such as glycogen storage diseases.
Industry: It is utilized in the production of biofuels and biodegradable plastics.
Mécanisme D'action
Alpha-Glucose-1-phosphate disodium exerts its effects primarily through its role in carbohydrate metabolism. It is converted to glucose-6-phosphate by the enzyme phosphoglucomutase, which then enters various metabolic pathways such as glycolysis and the pentose phosphate pathway. This conversion is essential for the production of energy and the synthesis of nucleotides and amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-Glucose-1-phosphate: Similar to alpha-Glucose-1-phosphate but differs in the anomeric configuration of the glucose molecule.
Glucose-6-phosphate: Another phosphorylated glucose molecule that plays a central role in glycolysis and gluconeogenesis.
Fructose-1-phosphate: A phosphorylated fructose molecule involved in fructose metabolism.
Uniqueness: : Alpha-Glucose-1-phosphate disodium is unique due to its specific role in glycogen metabolism and its ability to be converted into glucose-6-phosphate, which is a key intermediate in multiple metabolic pathways. Its disodium salt form enhances its solubility and stability, making it suitable for various biochemical applications .
Propriétés
Formule moléculaire |
C6H11Na2O9P |
|---|---|
Poids moléculaire |
304.10 g/mol |
Nom IUPAC |
disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1 |
Clé InChI |
DCOZWBXYGZXXRX-PKXGBZFFSA-L |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
SMILES canonique |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
Description physique |
White powder; [Alfa Aesar MSDS] |
Numéros CAS associés |
59-56-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


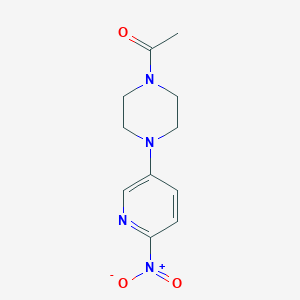
![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B8813228.png)
![5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole-4-methanol](/img/structure/B8813232.png)
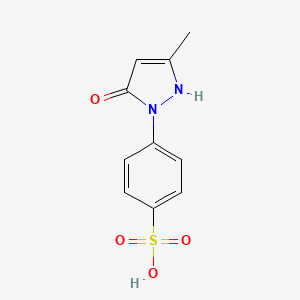

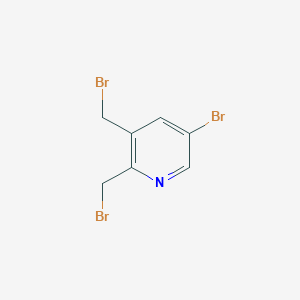
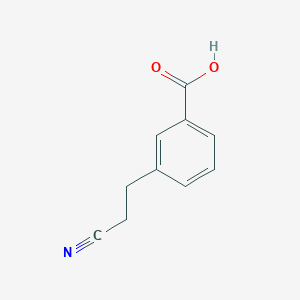
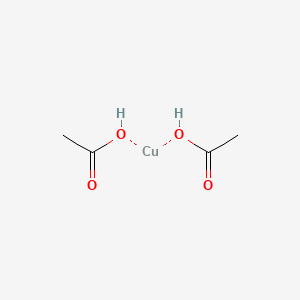
![8-ethyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8813291.png)


![3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8813315.png)
![4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B8813320.png)
